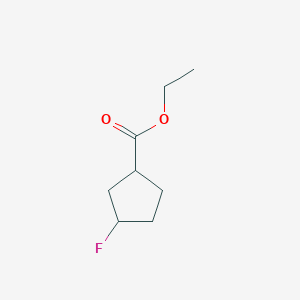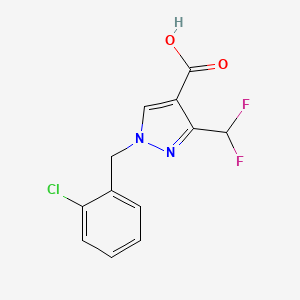
1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-クロロベンジル)-3-(ジフルオロメチル)-1H-ピラゾール-4-カルボン酸は、クロロベンジル基、ジフルオロメチル基、およびピラゾール環の存在を特徴とする合成有機化合物です。
準備方法
1-(2-クロロベンジル)-3-(ジフルオロメチル)-1H-ピラゾール-4-カルボン酸の合成は、通常、容易に入手可能な前駆体から始めて、複数の段階を伴います。一般的な合成経路には、次の手順が含まれます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンとの反応によって合成できます。
クロロベンジル基の導入: クロロベンジル基は、適切なクロロベンジルハライドがピラゾール誘導体と反応する求核置換反応を介して導入されます。
ジフルオロメチル基の付加: ジフルオロメチル基は、特定の反応条件下でジフルオロメチル化剤を使用して組み込まれます。
工業生産方法には、収率と純度を向上させるためにこれらの手順の最適化が含まれることがあり、しばしば触媒と制御された反応環境が使用されます。
化学反応の分析
1-(2-クロロベンジル)-3-(ジフルオロメチル)-1H-ピラゾール-4-カルボン酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、強力な酸化剤を使用して酸化され、対応するカルボン酸またはケトンを生成することができます。
還元: 還元反応は、使用する試薬に応じて、化合物をアルコールまたはアミンに変換することができます。
置換: クロロベンジル基は、塩素原子が他の求核剤で置換される求核置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、酸化用の過マンガン酸カリウム、還元用の水素化リチウムアルミニウム、求核置換用の水酸化ナトリウムなどがあります。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。
科学研究の応用
1-(2-クロロベンジル)-3-(ジフルオロメチル)-1H-ピラゾール-4-カルボン酸は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成における構成要素として使用され、特に医薬品や農薬の開発に使用されます。
生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探るための研究が進められています。
産業: 特定の特性を持つ特殊化学品や材料の生産に使用されます。
科学的研究の応用
1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
1-(2-クロロベンジル)-3-(ジフルオロメチル)-1H-ピラゾール-4-カルボン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素、受容体、または他のタンパク質を阻害または活性化し、生化学的イベントのカスケードを引き起こす可能性があります。関与する正確な分子標的と経路を解明するには、詳細な研究が必要です。
類似の化合物との比較
1-(2-クロロベンジル)-3-(ジフルオロメチル)-1H-ピラゾール-4-カルボン酸は、次のような他の類似の化合物と比較することができます。
1-(2-クロロベンジル)-1H-ベンゾイミダゾール-2-チオール: この化合物は、クロロベンジル基を共有していますが、ピラゾール環ではなくベンゾイミダゾール環を持っています。
2-{[1-(2-クロロベンジル)-1H-ベンゾイミダゾール-2-イル]スルファニル}-N’-(2-ヒドロキシベンジリデン)アセトヒドラジド: この化合物は、クロロベンジル基も含まれていますが、追加の官能基を持つより複雑な構造を持っています。
類似化合物との比較
1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)-1H-benzimidazole-2-thiol: This compound shares the chlorobenzyl group but has a benzimidazole ring instead of a pyrazole ring.
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-hydroxybenzylidene)acetohydrazide: This compound also contains a chlorobenzyl group but has a more complex structure with additional functional groups.
特性
分子式 |
C12H9ClF2N2O2 |
|---|---|
分子量 |
286.66 g/mol |
IUPAC名 |
1-[(2-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClF2N2O2/c13-9-4-2-1-3-7(9)5-17-6-8(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19) |
InChIキー |
PCUOJLLZJBBISR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)C(F)F)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


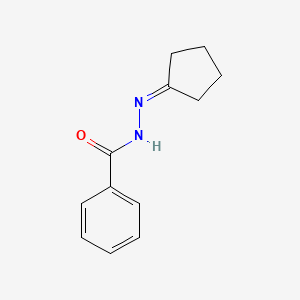
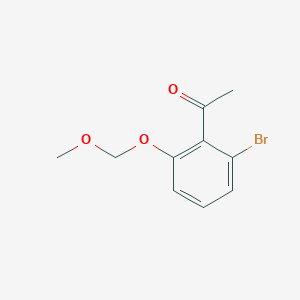
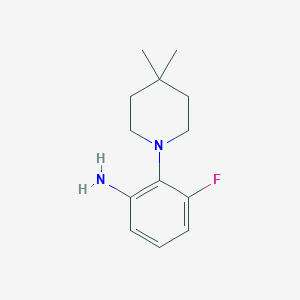
![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)

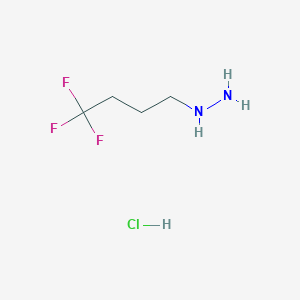



![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11714935.png)
![2-(4-nitrophenyl)-N'-[(E)-(pyridin-4-yl)methylidene]acetohydrazide](/img/structure/B11714940.png)
![1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11714953.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714957.png)
